molecular formula C31H24ClNO4 B297358 ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate

ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate

Cat. No. B297358
M. Wt: 510 g/mol
InChI Key: NXBARWMOVJJUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate is a chemical compound that has gained significant attention in scientific research. It is a member of the isoindoline family of compounds and has shown potential in various applications, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate has shown potential in various scientific research applications. It has been used as a building block in the synthesis of novel isoindoline derivatives with potential biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. Ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate has also been used in the preparation of functional materials such as liquid crystals, organic semiconductors, and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate is not fully understood. However, studies have suggested that it may act by inhibiting enzymes such as topoisomerases and histone deacetylases, which are involved in DNA replication and gene expression. Ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate may also interact with cellular membranes and affect their fluidity and permeability.
Biochemical and Physiological Effects
Studies have shown that ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate has various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting DNA replication and gene expression. Ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, it has been reported to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate in lab experiments include its high yield and purity, ease of synthesis, and potential biological activities. However, the limitations include its low solubility in water and some organic solvents, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, infectious diseases, and inflammation. Another direction is to investigate its use in the preparation of functional materials with unique properties such as conductivity, luminescence, and optical properties. Furthermore, the development of new synthetic routes and modifications of the structure of ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate may lead to the discovery of new isoindoline derivatives with improved biological activities and material properties.
Conclusion
In conclusion, ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate is a promising compound with potential applications in various scientific research fields. Its synthesis method is straightforward, and it has shown potential in medicinal chemistry, material science, and organic synthesis. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.

Synthesis Methods

The synthesis of ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate involves the reaction of 2-chloro-5-nitrobenzoic acid with ethyl 8-oxo-8-phenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindole-2-carboxylate in the presence of a reducing agent such as iron powder. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization or chromatography to obtain ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate in high yield and purity.

properties

Molecular Formula

C31H24ClNO4

Molecular Weight

510 g/mol

IUPAC Name

ethyl 5-(10-benzhydrylidene-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-2-chlorobenzoate

InChI

InChI=1S/C31H24ClNO4/c1-2-37-31(36)23-17-20(13-16-24(23)32)33-29(34)27-21-14-15-22(28(27)30(33)35)26(21)25(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-17,21-22,27-28H,2H2,1H3

InChI Key

NXBARWMOVJJUNR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)N2C(=O)C3C4C=CC(C3C2=O)C4=C(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N2C(=O)C3C4C=CC(C3C2=O)C4=C(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Origin of Product

United States

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